N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE
Overview
Description
N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE is a useful research compound. Its molecular formula is C20H16ClFN2O2 and its molecular weight is 370.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-chloro-4-fluorobenzyl)-2-phenoxy-N-2-pyridinylacetamide is 370.0884336 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Soluble Polyimides
Soluble polyimides derived from the polycondensation of aromatic diamine monomers, containing pyridine and fluorine, have been synthesized for potential applications in high-performance materials. These materials exhibit excellent solubility, good thermal stability, and are predominantly amorphous, suggesting their utility in advanced polymer applications (Shu-jiang Zhang et al., 2007).
Antiallergic Agents
N-(pyridin-4-yl)-(indol-3-yl)acetamides have been explored for their antiallergic properties. Among various synthesized compounds, specific acetamides demonstrated significant potency against allergic reactions, marking them as potential candidates for antiallergic drug development (Cecilia Menciu et al., 1999).
Photovoltaic Efficiency and Ligand-Protein Interactions
Benzothiazolinone acetamide analogs have been studied for their potential in dye-sensitized solar cells (DSSCs) and as ligands for protein interactions. These compounds show good light harvesting efficiency and promising non-linear optical activity, alongside interactions with cyclooxygenase 1 (COX1), suggesting applications in both renewable energy and biomedical research (Y. Mary et al., 2020).
Imaging TSPO with PET
The synthesis of fluorinated analogues of TSPO ligands for positron emission tomography (PET) imaging demonstrates the importance of fluorinated compounds in neuropharmacological research. Such compounds provide valuable tools for studying neuroinflammation and the role of the TSPO 18 kDa in various neurological conditions (Annelaure Damont et al., 2011).
Electrosynthesis of Fluoroorganic Compounds
The electrosynthesis process, which involves the electrochemical oxidation of polymethylbenzenes to produce mono-fluorinated products and polyalkylbenzylacetamides, showcases the versatility and efficiency of introducing fluorine atoms into organic compounds. This method highlights the significance of fluorine in modifying the physical and chemical properties of organic molecules for various applications (A. Bensadat et al., 1980).
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-2-phenoxy-N-pyridin-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2/c21-18-12-16(22)10-9-15(18)13-24(19-8-4-5-11-23-19)20(25)14-26-17-6-2-1-3-7-17/h1-12H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWUHJFLTNKEAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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